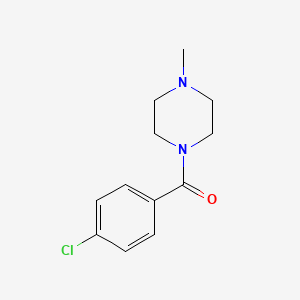

1-(4-Chlorobenzoyl)-4-methylpiperazine

Descripción general

Descripción

1-(4-Chlorobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorobenzoyl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides, while reduction reactions can lead to the formation of secondary amines.

Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products Formed

Substitution: Products include azides, nitriles, and thioureas.

Oxidation: N-oxides of the piperazine ring.

Reduction: Secondary amines.

Hydrolysis: 4-chlorobenzoic acid and 4-methylpiperazine.

Aplicaciones Científicas De Investigación

While the search results do not focus solely on the applications of "1-(4-Chlorobenzoyl)-4-methylpiperazine", they do provide some information regarding its potential applications and related compounds.

This compound and related compounds

- 1-(3,4-Difluorobenzoyl)-4-methylpiperazine This compound has a piperazine ring with a difluorobenzoyl group at one position and a methyl group at another. It has potential biological activities and applications in medicinal chemistry.

- 1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (CPMBH) Optically transparent single crystals of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (CPMBH), an organic nonlinear optical (NLO) material, were synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent .

- 4-benzyl-1-(4-chlorobenzoyl)piperidine This compound has potential applications in medicinal chemistry due to its biological activity. Its mechanism of action is often linked to interactions with biological targets like receptors or enzymes.

Potential applications and biological activities

- Piperazine derivatives, including 1-(3,4-Difluorobenzoyl)-4-methylpiperazine, exhibit various biological activities.

- Piperidine derivatives can demonstrate significant biological activities, including antimalarial and antiviral effects, due to their structural characteristics.

- This compound has enhanced cytotoxicity against specific cancer lines.

- 1-(2-Fluorobenzoyl)-4-methylpiperazine features a different receptor interaction profile.

- 1-(3-Nitrobenzoyl)-4-methylpiperazine has potential anti-inflammatory properties.

Research on Piperazine Chalcones

- Seventeen N-methylpiperazine chalcones were designed, synthesized, and biologically tested against MAO-A/B and AChE/BChE . The researchers expected that inserting a methyl group on the terminal amine of piperazine would impart AChE inhibitory activity .

- The incorporation of the methyl moiety at piperazine decreased the MAO-B inhibition to a certain extent but significantly improved the AChE inhibitory potency .

Table of Related Compounds and their Unique Aspects

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine substitution on benzoyl group | Enhanced cytotoxicity against specific cancer lines |

| 1-(2-Fluorobenzoyl)-4-methylpiperazine | Fluorine substitution on benzoyl group | Different receptor interaction profile |

| 1-(3-Nitrobenzoyl)-4-methylpiperazine | Nitro group on benzoyl group | Potential anti-inflammatory properties |

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

1-(4-Chlorobenzoyl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:

1-(4-Methylbenzoyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a chlorine atom on the benzoyl ring.

1-(4-Fluorobenzoyl)-4-methylpiperazine: Contains a fluorine atom instead of chlorine.

1-(4-Bromobenzoyl)-4-methylpiperazine: Features a bromine atom in place of chlorine.

Uniqueness

The presence of the 4-chlorobenzoyl group in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and distinct biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

1-(4-Chlorobenzoyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and neurological applications. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects on cancer cell lines, and potential therapeutic applications.

The synthesis of this compound typically involves the acylation of 4-methylpiperazine with 4-chlorobenzoyl chloride. This reaction is characterized by nucleophilic substitution, where the chlorine atom can be replaced by various nucleophiles under suitable conditions. The compound can undergo several chemical reactions, including oxidation, reduction, and hydrolysis, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate neurotransmitter receptor activity, which may have implications in treating neurological disorders. Additionally, it has demonstrated cytotoxic effects on various cancer cell lines by inhibiting cell growth and inducing apoptosis .

Cytotoxicity Against Cancer Cell Lines

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines. A study evaluated the effects of these compounds on liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cells. The results demonstrated that these compounds effectively inhibited cell growth across all tested lines, highlighting their potential as anticancer agents.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| HUH7 | 10 | 75 |

| MCF7 | 15 | 70 |

| HCT-116 | 12 | 80 |

| KATO-3 | 8 | 85 |

Data adapted from cytotoxicity studies on various cancer cell lines .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various derivatives of this compound. These derivatives were tested for their ability to inhibit cancer cell growth. The findings indicated that compounds with different substituents on the benzoyl ring exhibited varying degrees of cytotoxicity, suggesting that modifications to the chemical structure can enhance or diminish biological activity .

Example Case Study

In one case study, a derivative of the compound was tested against liver cancer cells (HUH7). The compound showed a time-dependent increase in cytotoxicity, indicating its potential for long-term therapeutic applications. The study concluded that structural modifications could lead to more potent anticancer agents derived from this piperazine scaffold .

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications in:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.

- Neurological Disorders : Due to its interaction with neurotransmitter receptors, it may have applications in treating conditions like anxiety or depression.

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIAPKMXCFQOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.